molecular formula C21H20ClNO3S2 B11690889 (5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11690889
M. Wt: 434.0 g/mol
InChI Key: SGPMKNKJBYIGQQ-UNOMPAQXSA-N
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Description

(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a chlorophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde to form an intermediate, which is then reacted with ethyl isothiocyanate and a suitable base to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Phenolic compounds with similar size and structure

Uniqueness

Compared to similar compounds, (5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H20ClNO3S2

Molecular Weight

434.0 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20ClNO3S2/c1-3-23-20(24)19(28-21(23)27)12-15-7-10-17(18(11-15)25-4-2)26-13-14-5-8-16(22)9-6-14/h5-12H,3-4,13H2,1-2H3/b19-12-

InChI Key

SGPMKNKJBYIGQQ-UNOMPAQXSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC)SC1=S

Origin of Product

United States

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